Tris(triethylsilyl)silane
Description
Historical Trajectories and Seminal Discoveries in Hydrosilane Chemistry
The field of organosilicon chemistry traces its origins to the 19th century. In 1863, Charles Friedel and James Crafts successfully synthesized the first organochlorosilane and tetraethylsilane. wikipedia.org However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. Kipping utilized Grignard reagents to create a variety of alkyl- and arylsilanes and was the first to prepare silicone polymers. wikipedia.org
The development of hydrosilanes—compounds containing a silicon-hydrogen (Si-H) bond—gained significant momentum in the post-World War II era. mdpi.com A critical breakthrough was the discovery of hydrosilylation, a reaction where a Si-H bond adds across an unsaturated bond, such as in an alkene or alkyne. wikipedia.orghandwiki.org This process became a cornerstone for forming stable silicon-carbon bonds. Seminal work in the 1940s and 1950s by researchers at institutions like Union Carbide and Dow Corning, including publications by G. H. Wagner, C. O. Strother, and J. L. Speier, established the utility of platinum-group metals as catalysts for this reaction, transforming it into a powerful and widely applicable synthetic method. mdpi.com These discoveries were crucial for the commercial-scale production of organofunctional silanes and silicones, moving beyond the limitations of earlier synthetic routes. mdpi.com
Theoretical Frameworks for Understanding Silyl (B83357) Hydride Structure and Reactivity
The reactivity of silyl hydrides is fundamentally governed by the properties of the silicon-hydrogen bond. The Si-H bond is significantly longer (approx. 148 pm) and weaker (approx. 299 kJ/mol) than a typical carbon-hydrogen (C-H) bond (approx. 105 pm and 338 kJ/mol, respectively). wikipedia.orghandwiki.org Furthermore, hydrogen is more electronegative than silicon, leading to a reversal of bond polarity (Siδ+-Hδ-) compared to the Cδ--Hδ+ bond. handwiki.org This inherent polarity and the weakness of the Si-H bond are central to the chemical behavior of hydrosilanes.
Theoretical and computational studies have provided deep insights into the reaction mechanisms of silyl hydrides. For instance, the replacement of alkyl groups on the silicon atom with silyl groups, as in the case of Tris(trimethylsilyl)silane (B43935), weakens the central Si-H bond, making the compound a more effective hydrogen atom donor in radical reactions. organic-chemistry.orgmsu.edu Quantum mechanical calculations and DFT (Density Functional Theory) studies help elucidate complex reaction pathways, such as the interconversion of niobocene hydride-silyl complexes where hydride migration is a key step. nih.govmdpi.comresearchgate.net These theoretical models allow researchers to understand and predict how substituent effects, steric hindrance, and electronic factors influence the stability of intermediates and the selectivity of reactions like hydrosilylation. pkusz.edu.cnmdpi.com Computational analysis can also distinguish between different potential reaction mechanisms, such as inner-sphere versus outer-sphere pathways in metal-catalyzed hydrosilylations. pkusz.edu.cn
Positioning Tris(triethylsilyl)silane within the Broader Landscape of Organosilicon Synthesis and Methodology Research
This compound holds a specific position within the vast family of organosilicon compounds. While its cousin, Tris(trimethylsilyl)silane, is more widely studied as a radical-based reducing agent, this compound is recognized for its utility as a precursor in materials science and as a reagent in specialized synthetic applications. chemimpex.comnih.govresearchgate.net
The compound is a colorless to pale yellow liquid with physical properties that make it suitable for various chemical processes. chemimpex.comchemimpex.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H46Si4 | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 374.90 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | chemimpex.comchemimpex.com |
| Density | 0.887 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |
| Boiling Point | 122 - 131 °C | chemimpex.com |
| Refractive Index | n20/D 1.526 | chemimpex.comsigmaaldrich.com |
| CAS Number | 25436-74-2 | chemimpex.comsigmaaldrich.com |
This compound serves as a valuable precursor in the synthesis of silicon-containing polymers and materials, which have applications in electronics and optics. chemimpex.com Its triethylsilyl groups can enhance compatibility with organic materials, improving performance in formulations for coatings, sealants, and adhesives. chemimpex.comchemimpex.com Researchers also utilize its unique structure to develop novel organosilicon compounds. chemimpex.com Furthermore, it finds application in the semiconductor industry as a silicon source for chemical vapor deposition (CVD) processes, which are essential for fabricating thin films and nanostructures. chemimpex.comchemimpex.com In the laboratory, it is classified as a reducing agent. sigmaaldrich.com This reactivity is analogous to that of Tris(trimethylsilyl)silane, which is well-established as a non-toxic substitute for organotin compounds like tributyltin hydride in radical-based reductions and hydrosilylation reactions. organic-chemistry.orgnih.govrsc.org
Properties
InChI |
InChI=1S/C18H45Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h10-18H2,1-9H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKAPVTWMJRNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)[Si]([Si](CC)(CC)CC)[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H45Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746448 | |
| Record name | 1,1,1,3,3,3-Hexaethyl-2-(triethylsilyl)trisilan-2-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25436-74-2 | |
| Record name | 1,1,1,3,3,3-Hexaethyl-2-(triethylsilyl)trisilan-2-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(triethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Fundamental Reactivity and Mechanistic Investigations of Tris Triethylsilyl Silane
Generation and Characterization of Triethylsilyl Radicals
The tris(triethylsilyl)silyl radical, ((C₂H₅)₃Si)₃Si•, is a highly stable silicon-centered radical. Its stability is a direct consequence of the electronic and steric properties imparted by the three triethylsilyl substituents on the central silicon atom. Hydrogen abstraction from the parent silane (B1218182), tris(triethylsilyl)silane, yields this persistent radical species. Studies on analogous bulky silyl (B83357) radicals have determined their stability, with the tris(triethylsilyl)silyl radical estimated to have a half-life of approximately 1.5 months at a temperature of 158°C. This considerable stability facilitates its characterization by methods such as Electron Spin Resonance (ESR) spectroscopy, which provides insight into the radical's electronic structure and geometry.
A defining characteristic of this compound is the weakness of its central silicon-hydrogen (Si-H) bond. The substitution of alkyl or hydrogen atoms on a central silicon with silyl groups progressively lowers the Si-H bond dissociation energy (BDE). This trend is well-documented through studies of analogous compounds. For instance, the BDE of the Si-H bond in triethylsilane (Et₃SiH) is approximately 398 kJ/mol (or ~94-95 kcal/mol), whereas the BDE in tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), a close structural analogue of this compound, is significantly lower, estimated at 353.5 kJ/mol (or ~84 kcal/mol). researchgate.netnih.gov This substantial reduction in bond strength makes the hydrogen atom in tris(silyl)silanes particularly susceptible to abstraction.
The lower Si-H BDE in tris(silyl)silanes directly translates to faster kinetics for hydrogen atom transfer (HAT) reactions. The rate of hydrogen abstraction by radical species is markedly higher for silanes with weakened Si-H bonds. Kinetic studies comparing tris(trimethylsilyl)silane with triethylsilane have shown that the rate constant for hydrogen abstraction from (TMS)₃SiH by photochemically generated ketone triplets is about ten times higher than that from Et₃SiH. nih.gov This enhanced reactivity is a direct consequence of the lower activation energy associated with cleaving the weaker Si-H bond. While specific kinetic data for this compound are less common, its structural similarity to (TMS)₃SiH suggests it follows the same principle of high reactivity in HAT processes.
Table 1: Comparison of Bond Dissociation Energies (BDE) and Hydrogen Abstraction Rate Constants for Selected Silanes
| Compound | Si-H BDE (kJ/mol) | Relative Rate of H-Abstraction |
|---|---|---|
| Triethylsilane | ~398 | 1 |
| Tris(trimethylsilyl)silane | ~353.5 | ~10 |
| This compound | (Not reported, expected to be low) | (Not reported, expected to be high) |
Data derived from studies on hydrogen abstraction by ketone triplets. nih.gov
The generation of the tris(triethylsilyl)silyl radical from its parent silane proceeds almost exclusively through the homolytic cleavage of the Si-H bond via a hydrogen atom transfer mechanism. This process requires an initiating radical species (X•) that abstracts the hydrogen atom to form a stable X-H bond and the desired silyl radical.
Initiator + Energy → X• X• + ((C₂H₅)₃Si)₃SiH → XH + ((C₂H₅)₃Si)₃Si•
Several methods are commonly employed to generate the initial radical species:
Thermal Initiation: Azo compounds, such as azobisisobutyronitrile (AIBN), are frequently used as thermal initiators. Upon heating, AIBN decomposes to generate cyanopropyl radicals, which can then abstract a hydrogen atom from this compound to initiate subsequent radical chain reactions.
Photochemical Initiation: The silyl radical can be generated under milder conditions using photochemical methods. This can involve the photolysis of a radical precursor, such as di-tert-butyl peroxide, to generate tert-butoxy (B1229062) radicals (t-BuO•). These highly reactive oxygen-centered radicals readily abstract the hydrogen from the silane. Alternatively, the interaction of the silane with the excited triplet state of a ketone, like benzophenone (B1666685), leads to efficient hydrogen abstraction and formation of the silyl radical. nih.gov
Air/Oxygen Initiation: In some systems, molecular oxygen (air) has been shown to be a competent initiator for Si-H bond activation, particularly under solvent-free conditions at elevated temperatures. organic-chemistry.org This provides an operationally simple and environmentally benign method for radical generation.
Radical-Mediated Chemical Transformations Involving this compound
The facile generation of the tris(triethylsilyl)silyl radical and its subsequent role as a hydrogen atom donor make this compound a valuable reagent in radical-mediated chemical transformations. It serves as a non-toxic alternative to organotin hydrides, such as tributyltin hydride, in a variety of reductive processes.
The core reactivity of this compound in reductive transformations is a two-step radical chain reaction. First, the tris(triethylsilyl)silyl radical, generated by an initiator, reacts with an organic substrate (R-Z) to cleave the R-Z bond, forming a new carbon-centered radical (R•) and the silyl by-product ((Et₃Si)₃Si-Z). In the second step, the carbon-centered radical (R•) abstracts a hydrogen atom from a molecule of this compound to yield the reduced product (R-H) and regenerate the silyl radical, which continues the chain process.
Chain Propagation Steps:
((C₂H₅)₃Si)₃Si• + R-Z → ((C₂H₅)₃Si)₃Si-Z + R•
R• + ((C₂H₅)₃Si)₃SiH → R-H + ((C₂H₅)₃Si)₃Si•
This compound is an effective mediator for the reductive dehalogenation of organic halides. The silyl radical readily abstracts a halogen atom (I, Br, Cl) from the substrate to generate a carbon-centered radical. This radical then propagates the chain by abstracting a hydrogen atom from the silane.
Recent research in metallaphotoredox catalysis has highlighted the utility of this compound in reactions involving carbon-halogen bond scission. In a cross-electrophile coupling of α-chloro carbonyls with aryl halides, this compound was employed as the source for a silyl radical that performs a key chlorine atom abstraction step. nih.gov In this specific application, the bulkier this compound was found to give a substantial increase in product yield and a decrease in undesired side reactions (protodehalogenation) compared to its less sterically hindered analogue, tris(trimethylsilyl)silane. nih.gov This demonstrates that the choice of substituents on the silane can be tuned to optimize reactivity and selectivity in complex catalytic cycles.
Table 2: Application of this compound in a Metallaphotoredox Coupling Reaction
| Substrate 1 (Alkyl Halide) | Substrate 2 (Aryl Halide) | Silane Reagent | Product Yield (%) |
|---|---|---|---|
| Ethyl 2-chloro-2-phenylacetate | 4-Bromobenzonitrile | This compound | 75 |
| Ethyl 2-chloro-2-phenylacetate | 4-Bromobenzonitrile | Tris(trimethylsilyl)silane | 41 |
Reaction involves Ni/Iridium dual catalysis where the silane is used to generate the key alkyl radical via halogen-atom transfer. nih.gov
The reductive cleavage of carbon-chalcogen (C-S, C-Se) bonds using tris(silyl)silanes follows a mechanistic pathway analogous to that of dehalogenation. While specific, detailed studies employing this compound for these transformations are not prevalent in the literature, the well-documented reactivity of its close analogue, tris(trimethylsilyl)silane, serves as a strong indicator of its capabilities.
Tris(trimethylsilyl)silane is known to be an excellent reagent for the reduction of organic selenides and xanthates. researchgate.net The reaction proceeds via the abstraction of the -SeR or xanthate group by the silyl radical to generate a carbon-centered radical, which is subsequently quenched by hydrogen atom transfer from the silane. This methodology has been applied to the deoxygenation of alcohols via their corresponding xanthate derivatives (the Barton-McCombie reaction). Furthermore, (TMS)₃SiH has been shown to reduce phosphine (B1218219) sulfides and selenides to the corresponding phosphines in high yields. researchgate.net Given the similar Si-H bond energetics, this compound is expected to perform these transformations with comparable or modulated efficiency, potentially influenced by the steric bulk of the triethylsilyl groups.
Reductive Processes Driven by Hydrogen Atom Transfer
Other Functional Group Reductions
Beyond the more common dehalogenation and deoxygenation reactions, this compound and its well-studied analog, tris(trimethylsilyl)silane (TTMSS), are effective radical-based reducing agents for a variety of other functional groups. organic-chemistry.orgnih.gov These reactions proceed under mild, neutral conditions, offering an alternative to traditional, often harsher, reducing agents. organic-chemistry.org The process typically involves the generation of a silyl radical, which then participates in a radical chain reaction to effect the reduction. nih.gov
Key examples of such reductions include:
Reduction of Isocyanides, Thioesters, and Selenides: Tris(trimethylsilyl)silane can effectively reduce functional groups containing heteroatoms such as isocyanides (NC), thioesters (SR), and selenides (SeR), where R can be an alkyl or aryl group. researchgate.net These transformations generally provide the corresponding hydrocarbons in high yields. researchgate.net
Deoxygenation of Nitro Compounds: While the reduction of nitro compounds to amines is a fundamental transformation in organic synthesis, it is often carried out with metal-based reagents. beilstein-journals.org Silanes offer a metal-free alternative. beilstein-journals.org Although less common for this compound itself, related silane systems have been shown to reduce nitro groups. For instance, tin(II) complexes can reduce aliphatic nitro compounds to oximes and aromatic nitro compounds to hydroxylamines, showcasing the stepwise reduction potential of these functionalities. mdma.ch
Reduction of Azides: Aromatic azides can be resistant to reduction by triethylsilane alone under radical conditions. researchgate.net However, the addition of a thiol catalyst facilitates the reduction to the corresponding anilines in nearly quantitative yields. researchgate.net This highlights the tunability of the silane's reactivity. The reaction proceeds via the formation of an anilinosilane intermediate, which is then hydrolyzed to the amine. researchgate.net
The chemoselectivity of these silane-based reductions is a significant advantage. Functional groups such as carbonyls, sulfoxides, sulfones, nitriles, and esters are often unreactive under the conditions used for azide (B81097) or nitro group reduction. mdma.ch
Hydrosilylation Reactions Initiated by this compound
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for forming carbon-silicon bonds. nih.gov this compound and its trimethyl analog (TTMSS) are highly effective reagents for the radical-based hydrosilylation of carbon-carbon and carbon-heteroatom multiple bonds. nih.govnih.gov The reaction is initiated by the formation of a tris(triethylsilyl)silyl radical, which then adds to the unsaturated system. nih.gov
Regioselective and Stereoselective Additions to Unsaturated Carbon-Carbon Systems (Alkenes, Alkynes)
The radical hydrosilylation of alkenes and alkynes with this compound is a synthetically valuable transformation that produces functionalized silanes and vinylsilanes. nih.govrsc.org A key feature of this radical chain mechanism is its high regioselectivity. nih.gov
Regioselectivity: The addition of the silyl radical to the unsaturated bond occurs in an anti-Markovnikov fashion. nih.govresearchgate.net The bulky silyl radical adds to the less substituted carbon of the multiple bond, leading to the formation of the more stable carbon-centered radical intermediate. nih.gov This intermediate then abstracts a hydrogen atom from another molecule of the silane to yield the final product and propagate the radical chain. nih.gov This method is efficient for both electron-rich and electron-poor olefins. nih.gov
Stereoselectivity: In the hydrosilylation of alkynes, the reaction often proceeds with high stereoselectivity, yielding predominantly the (Z)-vinylsilane isomer. researchgate.net This is attributed to the stereochemistry of the hydrogen atom transfer to the intermediate vinyl radical. The reaction can be initiated thermally with a radical initiator like AIBN or photochemically. rsc.org Interestingly, it has been demonstrated that a small amount of air (dioxygen) can also initiate the hydrosilylation of unactivated alkenes and alkynes at moderate temperatures (60 °C) under solvent-free conditions, providing excellent regio- and Z-stereoselectivity. researchgate.netlookchem.com
The table below summarizes representative examples of the hydrosilylation of alkenes and alkynes.
| Substrate | Product | Initiator/Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| 1-Octene | 1-(Tris(trimethylsilyl)silyl)octane | AIBN, 80 °C | 95 | Anti-Markovnikov | nih.gov |
| Phenylacetylene | (Z)-1-Phenyl-2-(tris(trimethylsilyl)silyl)ethene | Air, 60 °C | 85 | >99% Z | researchgate.net |
| Ethyl propiolate | Ethyl (Z)-3-(tris(trimethylsilyl)silyl)acrylate | Air, 60 °C | 89 | >99% Z | researchgate.net |
| 1-Dodecyne | (Z)-1-(Tris(trimethylsilyl)silyl)-1-dodecene | AIBN, Microreactor, 110 °C | 81 | 94:6 Z:E | rsc.org |
Hydrosilylation of Carbonyl Compounds and Other Polar Multiple Bonds
The hydrosilylation of carbonyl compounds (aldehydes and ketones) to form silyl ethers is a fundamental transformation. wikipedia.org However, the mechanism of this reaction is highly dependent on the nature of the silane and the catalyst used. gelest.com
This compound, as a radical-based reducing agent, is generally not the reagent of choice for the hydrosilylation of carbonyls. gelest.com Radical hydrosilylation of the C=O bond is less common and efficient compared to radical additions to C=C or C≡C bonds.
The more prevalent and efficient method for carbonyl reduction involves other types of silanes, such as triethylsilane (Et₃SiH), in combination with acid catalysis. gelest.comcfsilicones.comorganic-chemistry.org This process occurs via an ionic mechanism, not a radical one. gelest.com In this pathway, the acid activates the carbonyl group, which is then attacked by the silane acting as a hydride donor. gelest.com Various Lewis acids, such as B(C₆F₅)₃, or transition metal complexes are often employed to catalyze these ionic hydrosilylations. researchgate.netmdpi.com
Therefore, while hydrosilylation of carbonyls is a well-established reaction, it is typically performed with silanes like triethylsilane under ionic conditions, rather than with this compound under radical conditions. wikipedia.orggelest.com
Carbon-Carbon Bond-Forming Reactions Mediated by this compound
This compound is not only a reducing agent but also an effective mediator for the formation of carbon-carbon bonds via radical pathways. nih.gov In these processes, a carbon-centered radical, generated by the initial action of the silyl radical, undergoes an intermolecular or intramolecular addition to a carbon-carbon multiple bond before the final hydrogen atom transfer step. nih.gov
Intermolecular Radical Coupling and Tandem Cascade Reactions
This compound can mediate the intermolecular addition of alkyl radicals to alkenes, a process known as reductive alkylation. nih.gov The propagation steps involve the generation of an alkyl radical (R•) from an alkyl halide (R-X), addition of this radical to an alkene, and subsequent hydrogen atom abstraction from the silane by the newly formed radical adduct. nih.gov
This methodology has been extended to more complex tandem or cascade reactions. For instance, radical cyclization reactions are a powerful tool for constructing cyclic systems. rsc.orgnih.gov It has been shown that using tris(trimethylsilyl)silane in place of the traditional tributyltin hydride can lead to a significant enhancement in the diastereoselectivity of radical cyclizations to form substituted piperidines. rsc.orgnih.gov In one study, cyclization of certain 6-aza-8-bromooct-2-enoates with TTMSS gave diastereomeric ratios of up to 99:1 for the trans product, a substantial improvement over the modest selectivity seen with tributyltin hydride. organic-chemistry.orgrsc.org
Alkylation of Heteroaromatic Substrates
A synthetically useful application of this compound is in the alkylation of heteroaromatic bases. oup.com This reaction proceeds via a radical pathway, offering a complementary approach to classical ionic substitution reactions like Friedel-Crafts alkylation. oup.com
In this method, protonated heteroaromatic bases react with alkyl halides in the presence of tris(trimethylsilyl)silane and a radical initiator (thermal or photochemical). oup.com The reaction involves the generation of a nucleophilic carbon-centered radical from the alkyl halide, which then attacks the electron-deficient protonated heteroaromatic ring. oup.com The resulting radical intermediate is then oxidized by a silyl radical species to give the final alkylated product. oup.com This method has been successfully applied to a range of heteroaromatic systems and alkyl halides. oup.comresearchgate.net
The table below presents examples of the alkylation of heteroaromatic substrates mediated by tris(trimethylsilyl)silane.
| Heteroaromatic Substrate | Alkyl Halide | Initiator/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Lepidinium salt | 1-Adamantyl bromide | AIBN, Benzene, 80 °C, 14h | 2-(1-Adamantyl)-4-methylquinoline | 90 | oup.com |
| Quinolinium salt | 1-Adamantyl bromide | AIBN, Benzene, 80 °C, 14h | 2-(1-Adamantyl)quinoline | 85 | oup.com |
| Pyridinium salt | 1-Adamantyl bromide | AIBN, Benzene, 80 °C, 14h | 2-(1-Adamantyl)pyridine | 50 | oup.com |
| Isoquinolinium salt | Cyclohexyl iodide | AIBN, Benzene, 80 °C, 14h | 1-Cyclohexylisoquinoline | 75 | oup.com |
Intramolecular Radical Cyclization Processes
This compound, (Et₃Si)₃SiH, serves as an effective mediator for intramolecular radical cyclization reactions, functioning as a less toxic alternative to organotin compounds like tributyltin hydride. wikipedia.org Its reactivity is rooted in the weakness of the central Si-H bond, which facilitates the generation of the tris(triethylsilyl)silyl radical, (Et₃Si)₃Si•. This radical can initiate a chain reaction that leads to the formation of cyclic organic molecules.
The general mechanism for these cyclizations, primarily documented for the closely related analogue tris(trimethylsilyl)silane ((TMS)₃SiH), is believed to be directly applicable to the triethyl derivative. nih.govorgsyn.org The process initiates with the generation of the (Et₃Si)₃Si• radical, typically through thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or via photolysis. This silyl radical then abstracts an atom (commonly a halogen) from an acyclic precursor, generating a carbon-centered radical. This newly formed radical subsequently attacks an unsaturated moiety, such as an alkene or alkyne, within the same molecule to form a cyclic radical intermediate. The reaction is propagated when this cyclic radical abstracts a hydrogen atom from a new molecule of this compound, yielding the final cyclized product and regenerating the (Et₃Si)₃Si• radical to continue the chain. nih.gov
This methodology has been successfully applied to the synthesis of a variety of carbocyclic and heterocyclic systems. For instance, research on the trimethylsilyl (B98337) analogue has demonstrated its utility in the reductive cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide, yielding the corresponding pyrrolidine (B122466) derivative with high diastereoselectivity.
An important feature of these silane-mediated reactions is the influence of the bulky silyl group on the stereochemical outcome. In the synthesis of 2,4-disubstituted piperidines, the use of tris(trimethylsilyl)silane resulted in a significant enhancement of diastereoselectivity compared to reactions mediated by tributyltin hydride. This is attributed to the slower rate of hydrogen atom transfer from the silane, which allows for equilibration of the intermediate cyclic radical to the thermodynamically more stable isomer before quenching occurs.
Photochemical and Photo-Induced Radical Chemistry of this compound
The tris(triethylsilyl)silyl radical, (Et₃Si)₃Si•, can be cleanly and efficiently generated through the photolysis of its parent silane, (Et₃Si)₃SiH. Ultraviolet (UV) irradiation of the silane induces the homolytic cleavage of the central Si-H bond, which is notably weaker than typical Si-H bonds. Studies on the trimethyl analogue, (TMS)₃SiH, show that photolysis produces silyl radicals rather than silylenes. nih.gov
Once generated, the tris(triethylsilyl)silyl radical exhibits reactivity characteristic of silyl radicals. It can participate in several fundamental reaction types:
Atom Abstraction: It readily abstracts halogen atoms from alkyl and aryl halides, a key initiation step in radical chain reductions and cyclizations.
Addition to Multiple Bonds: The silyl radical can add across carbon-carbon double and triple bonds. This process is a key step in radical-mediated hydrosilylation reactions, which typically proceed with anti-Markovnikov regioselectivity to form silylated organic compounds. nih.gov
Radical-Radical Combination: In the absence of other substrates, the silyl radicals can combine, as evidenced by the formation of tetrakis(trimethylsilyl)silane (B1295357) during the photolysis of (TMS)₃SiH.
The reactivity of the (Et₃Si)₃Si• radical is influenced by the steric bulk of the triethylsilyl groups, which can modulate its addition and abstraction rates compared to smaller silyl radicals. A comparative study of radicals in the series (EtₙMe₃₋ₙSi)₃Si• confirmed the high stability of these species. sigmaaldrich.com
This compound is an effective co-initiator for Type II photo-initiated free-radical polymerization (FRP). In this role, it acts as a hydrogen donor in three-component photoinitiating systems, often comprising a photosensitizer (e.g., camphorquinone, benzophenone derivatives), the silane, and an optional third component like an iodonium (B1229267) salt. nih.gov
The mechanism proceeds as follows:
Photoexcitation: The photosensitizer (PS) absorbs light (UV or visible) and is promoted to an excited singlet state (¹PS), which then undergoes intersystem crossing to a more stable triplet state (³PS).
Hydrogen Abstraction: The excited triplet-state photosensitizer abstracts the hydrogen atom from the weak Si-H bond of this compound. This is the pivotal step of the initiation process. nih.gov
Radical Generation: This abstraction event generates the tris(triethylsilyl)silyl radical, (Et₃Si)₃Si•, and a ketyl radical (PS-H•).
Initiation: The highly reactive silyl radical adds to a monomer (e.g., an acrylate), initiating the polymerization chain.
The efficiency of these systems is high because the quantum yield of silyl radical generation via hydrogen abstraction is very high. nih.gov Kinetic studies on analogous systems using (TMS)₃SiH have demonstrated that increasing the concentration of the silane co-initiator leads to an increased rate of polymerization and a higher final degree of monomer conversion. The addition of an iodonium salt can further enhance the polymerization rate by creating an additional catalytic cycle. nih.gov
Below is a table summarizing typical kinetic data for a model dentin adhesive polymerization using tris(trimethylsilyl)silane (TTMSS) as a co-initiator, which serves as a model for the behavior of the triethyl derivative.
| Photoinitiator System (wt%) | Light Intensity (mW/cm²) | Max. Polymerization Rate (%/s) | Final Degree of Conversion (%) |
| CQ (0.5) / EDMAB (1.0) | 550 | 4.5 | 60 |
| CQ (0.5) / TTMSS (1.0) | 550 | 3.0 | 55 |
| CQ (0.5) / TTMSS (2.0) | 550 | 4.2 | 62 |
| CQ (0.5) / TTMSS (1.0) / DPIHP (1.0) | 550 | 6.5 | 75 |
Data based on studies of tris(trimethylsilyl)silane in a HEMA/BisGMA co-monomer mixture. CQ = Camphorquinone; EDMAB = Ethyl-4-(dimethylamino)benzoate; DPIHP = Diphenyliodonium hexafluorophosphate.
Exploration of Ionic and Polar Reaction Pathways Involving this compound
While the Si-H bond in this compound is primarily known for its radical reactivity, the compound can also be a precursor to a potent nucleophile. "Nucleophilic activation" in this context refers to the deprotonation of the silane to form the corresponding silyl anion, tris(triethylsilyl)silyl lithium, (Et₃Si)₃SiLi.
This transformation is typically achieved by reacting a precursor, tetrakis(triethylsilyl)silane, with an organolithium reagent such as methyllithium (B1224462). The analogous reaction to form tris(trimethylsilyl)silyl lithium is well-established. wikipedia.orggoettingen-research-online.de
(Et₃Si)₄Si + MeLi → (Et₃Si)₃SiLi + Me₄Si
The resulting tris(triethylsilyl)silyl lithium is a highly reactive nucleophile due to the negative charge on the central silicon atom. It can be used to form new silicon-element bonds by reacting with a wide range of electrophiles. goettingen-research-online.de This includes reactions with:
Alkyl halides: To form new Si-C bonds.
Epoxides: Ring-opening reactions to yield functionalized silanes. researchgate.netrsc.org
Metal halides: To synthesize transition metal and main group complexes containing the bulky tris(triethylsilyl)silyl ligand. goettingen-research-online.de
The high steric demand of the tris(triethylsilyl)silyl group imparts significant kinetic stability to the resulting products and influences the reaction pathways, sometimes favoring proton abstraction over nucleophilic attack if acidic protons are available. rsc.org
This compound can undergo electrophilic reactions, most notably the generation of the corresponding tris(triethylsilyl)silylium ion, (Et₃Si)₃Si⁺. This highly reactive cationic species is the silicon analogue of a carbenium ion and is a powerful electrophile and Lewis acid. researchgate.netrsc.org
The primary method for generating a silylium (B1239981) ion from a hydrosilane is through hydride abstraction using a strong carbocation reagent, such as trityl tetrakis(pentafluorophenyl)borate, [Ph₃C]⁺[B(C₆F₅)₄]⁻. researchgate.netorganic-chemistry.org
(Et₃Si)₃SiH + [Ph₃C]⁺[B(C₆F₅)₄]⁻ → [(Et₃Si)₃Si]⁺[B(C₆F₅)₄]⁻ + Ph₃CH
The stability and reactivity of the resulting silylium ion are dictated by the electronic and steric properties of the silyl substituents and the nature of the counter-anion, which must be weakly coordinating to prevent covalent bond formation with the silicon center. researchgate.net While the simple (Et₃Si)₃Si⁺ cation is highly reactive, related species such as the hydride-bridged cation [(Et₃Si)₂H]⁺ have been isolated and studied, confirming the viability of such cationic silicon centers. researchgate.net
Once formed, the tris(triethylsilyl)silylium ion can act as a catalyst for various organic transformations, including Diels-Alder reactions, C-F bond activation, and the polymerization of olefins. rsc.org Its high electrophilicity allows it to activate substrates and promote bond formation under specific conditions.
Spectroscopic and Computational Elucidation of Tris Triethylsilyl Silane Chemistry
Advanced Spectroscopic Techniques for Structural and Electronic Characterization of Tris(triethylsilyl)silane
The intricate reactivity and structural features of this compound, a key reagent in radical chemistry, have been investigated through a variety of sophisticated spectroscopic methods. These techniques provide fundamental insights into the molecule's bonding, conformational landscape, reaction intermediates, and dynamic behavior.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the conformational properties of molecules. For this compound, the most characteristic vibration is the Si-H stretching mode. This bond is crucial to the molecule's function as a hydrogen atom donor. While comprehensive vibrational analyses of this compound are not as extensively published as those for its trimethylsilyl (B98337) analog, Fourier-Transform Infrared (FTIR) spectroscopy is routinely used to confirm its structural integrity in synthetic applications. The Si-H stretch typically appears in a distinct region of the infrared spectrum, providing a clear diagnostic marker.
Conformational analysis of complex, flexible molecules like this compound can be challenging. The multiple ethyl groups attached to the silicon atoms allow for numerous rotational isomers (rotamers). In principle, distinct conformers could give rise to unique vibrational signatures. However, at room temperature, the low energy barriers between these conformers often lead to broadened spectral bands, making the identification of individual conformers difficult. Low-temperature matrix isolation IR spectroscopy, a technique that freezes molecules in an inert gas matrix, could potentially resolve the spectra of individual conformers, though such studies on this compound are not widely reported.
Table 1: Characteristic Infrared Absorption Regions for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Si-H | Stretching | ~2100 - 2080 |
| C-H (in CH₂) | Asymmetric/Symmetric Stretching | ~2950 - 2875 |
| C-H (in CH₃) | Asymmetric/Symmetric Stretching | ~2960 - 2870 |
| Si-C | Stretching | ~840 - 600 |
| CH₂ / CH₃ | Bending/Scissoring/Rocking | ~1465 - 1235 |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating reaction mechanisms involving this compound. ¹H, ¹³C, and ²⁹Si NMR provide detailed structural information, allowing chemists to track the transformation of reactants into products.
In mechanistic studies, NMR is used to identify the products formed when this compound is used as a reducing agent or in other radical-mediated transformations. For example, in the reduction of an organic halide (R-X), the disappearance of the Si-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the reduced organic product (R-H) and the silylated byproduct ((Et₃Si)₃Si-X) confirm the reaction pathway.
Furthermore, NMR can be used to assess the stability of compounds and intermediates. For instance, the stability of a protecting group derived from this compound was monitored over time by acquiring ¹H NMR spectra at different intervals, observing any degradation or unintended reactions. whiterose.ac.uk In more complex catalytic cycles, NMR helps to characterize intermediates and byproducts, providing crucial clues about the reaction pathway. For example, in the synthesis of super silyl (B83357) esters from carboxylic acids and this compound, NMR is essential for confirming the structure of the ester products and any subsequent organometallic intermediates. nih.gov
Table 2: Typical NMR Chemical Shifts (δ) for this compound (relative to TMS)
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | ~3.5 - 3.7 | Si-H |
| ¹H | ~0.9 - 1.1 | Si-CH₂-CH ₃ (triplet) |
| ¹H | ~0.6 - 0.8 | Si-CH ₂-CH₃ (quartet) |
| ¹³C | ~7 - 9 | Si-C H₂-CH₃ |
| ¹³C | ~5 - 7 | Si-CH₂-C H₃ |
| ²⁹Si | Varies | Central Si(Si Et₃)₃ and peripheral Si Et₃ |
The chemistry of this compound is dominated by its ability to form the tris(triethylsilyl)silyl radical, (Et₃Si)₃Si•. Electron Spin Resonance (ESR) spectroscopy is the most direct and powerful technique for detecting and characterizing such paramagnetic species. nih.gov This method provides information about the electronic structure of the radical and its interaction with neighboring magnetic nuclei.
The generation of the (Et₃Si)₃Si• radical, typically by hydrogen abstraction from the parent silane (B1218182) using a radical initiator, allows for its study by ESR. The spectrum's g-value is characteristic of a silicon-centered radical. Furthermore, the hyperfine coupling constants (hfcs) reveal the interaction of the unpaired electron with the central ²⁹Si nucleus (natural abundance 4.7%) and with the protons on the ethyl groups. Studies on a series of related silyl radicals, (EtₙMe₃₋ₙSi)₃Si•, have demonstrated that the stability of these radicals can be investigated using ESR, with the tris(triethylsilyl)silyl radical being a notably stable species. This stability is attributed to the steric bulk of the triethylsilyl groups, which protect the radical center from dimerization and other termination reactions.
Table 3: Representative ESR Parameters for Silyl Radicals
| Radical Species | g-value | Hyperfine Coupling Constants (a) |
|---|---|---|
| (Et₃Si)₃Si• | ~2.003 - 2.004 | a(²⁹Si): Significant coupling to the central silicon. a(¹H): Small couplings to the methylene (B1212753) protons. |
| (Me₃Si)₃Si• | ~2.004 | a(²⁹Si) ≈ 58-60 G; a(¹H) ≈ 0.3 G |
Note: Specific values for (Et₃Si)₃Si• can vary with experimental conditions. Values for the well-studied (Me₃Si)₃Si• are provided for comparison.
To understand the kinetics and dynamics of the rapid reactions involving this compound, particularly the behavior of its derived silyl radical, ultrafast spectroscopic techniques like time-resolved laser flash photolysis are employed. These methods allow for the direct observation of short-lived transient species on timescales ranging from picoseconds to microseconds.
A notable study utilized time-resolved ultrafast spectroscopy to investigate the reactivity of the (Et₃Si)₃Si• radical in the context of halogen-atom transfer (XAT) reactions. By monitoring the transient absorption spectra following laser excitation, researchers could directly observe the decay of the radical as it reacted with a substrate. This approach allows for the determination of absolute rate constants for elementary reaction steps. Such studies have provided evidence that the (Et₃Si)₃Si• radical may exhibit different reaction kinetics compared to its trimethylsilyl counterpart, (Me₃Si)₃Si•, a difference attributed to the distinct steric and electronic properties conferred by the ethyl versus methyl groups.
Applications of Tris Triethylsilyl Silane in Advanced Chemical Synthesis and Materials Science Research
Strategic Reagent in Modern Organic Synthesis Methodologies
The utility of tris(triethylsilyl)silane in organic synthesis is marked by its distinct reactivity, particularly in radical-mediated transformations. Its bulky triethylsilyl groups and the reactive silicon-hydride (Si-H) bond allow for precise control in the construction of complex molecular architectures.
Achievement of High Stereo- and Regioselectivity in Complex Molecular Synthesis
This compound plays a crucial role in directing the outcomes of chemical reactions to favor specific spatial arrangements (stereoselectivity) and bonding locations (regioselectivity). Its effectiveness has been noted in asymmetric catalysis, where it contributes to the formation of enantioselective products. scribd.com For instance, it has been utilized in highly enantioselective vinyl carbocation carbon-hydrogen (C-H) insertion reactions enabled by certain organocatalysts. scribd.com The notable Lewis acidity of catalysts derived from this compound is a key factor in these selective transformations. scribd.com
Furthermore, its application in radical quenching processes has been shown to achieve desired regioselectivity. evitachem.com This control is vital in multi-step syntheses where the precise formation of a single isomer is necessary to build a complex target molecule.
Development of Environmentally Benign Alternatives in Synthetic Chemistry
A significant driver in modern synthetic chemistry is the replacement of toxic and hazardous reagents with safer, more environmentally benign alternatives. This compound has found a role in this area, particularly as a substitute for organotin compounds like tributyltin hydride, which are known for their toxicity and difficult removal from reaction products. The silane (B1218182) serves as an effective radical mediator and reductant, offering a less hazardous profile while still enabling powerful chemical transformations. nih.govthieme-connect.de Its use in nickel-catalyzed cross-electrophilic coupling strategies highlights its function as a reductant in modern, efficient synthetic methods. thieme-connect.de
Roles in Catalysis and Ligand Design for Metal-Mediated Transformations
This compound is increasingly employed in sophisticated metal-catalyzed reactions. It has proven particularly effective in metallaphotoredox strategies, a cutting-edge area of catalysis that combines photoredox and transition metal catalysis. In a notable example of a cross-electrophile coupling of α-chloro carbonyls with aryl halides, the use of the bulkier this compound led to a substantial increase in reaction yield compared to its smaller counterpart, tris(trimethylsilyl)silane (B43935). nih.gov
This reaction, co-catalyzed by an iridium photosensitizer and a nickel complex, showcases the silane's role as a critical hydrogen atom donor and radical initiator. nih.govthieme-connect.de Specific patent literature demonstrates its use in a nickel-catalyzed reaction involving NiCl2·glyme and a bipyridine ligand, further cementing its role in advanced metal-mediated processes. justia.com Beyond its role as a reagent, there have been investigations into using the tris(triethylsilyl)silyl group as a protecting group during the synthesis of complex ligands for metalloenzymes. whiterose.ac.uk
| Catalytic Application | Catalyst System | Role of this compound | Outcome |
| α-Arylation of α-Chloro Carbonyls | Iridium Photocatalyst / Nickel Catalyst | Reductant / Radical Precursor | Increased reaction yield and reduced side products. nih.gov |
| Cross-Electrophile Coupling | NiCl2·glyme / 4,4′-di-tert-butyl-2,2′-bipyridine | Reagent | Facilitates C-C bond formation. justia.com |
| Asymmetric C-H Insertion | Imidodiphosphorimidate Organocatalyst | Catalyst Component Precursor | Enables high enantioselectivity. scribd.com |
Precursor for Advanced Silicon-Based Materials Development
The applications of this compound extend from small molecule synthesis to materials science, where it serves as a valuable precursor for creating silicon-based polymers and functionalized surfaces with tailored properties. chemimpex.com
Investigations into Polymerization Processes and Network Formation
This compound is a key building block in the synthesis of specialized silicon-containing polymers. chemimpex.com These materials are of interest for applications in electronics, optics, and advanced coatings due to their potential for enhanced thermal stability and mechanical properties. chemimpex.com Its incorporation into polymer structures can improve performance characteristics, and researchers utilize it to create novel organosilicon compounds and materials. chemimpex.com The triethylsilyl groups can enhance the compatibility of the resulting polymers with organic materials, leading to better adhesion and performance in formulations for coatings, sealants, and adhesives. chemimpex.com
Methodologies for Surface Functionalization and Interface Engineering
The ability to precisely control the chemical properties of surfaces is critical in many advanced technologies. This compound is used to modify the surfaces of various substrates, imparting properties such as hydrophobicity (water repellency) and improved chemical resistance. chemimpex.com A specific application involves the functionalization of sepiolite (B1149698), a natural clay mineral. By treating the sepiolite with silanes, including this compound, its surface properties can be altered, for example, to increase its lipophilicity for enhanced absorption of oils. trea.com This surface modification is valuable for creating specialized coatings and adhesives and for developing materials for environmental remediation. chemimpex.comtrea.com It is also used in the semiconductor industry as a silicon source for chemical vapor deposition (CVD) processes, which are essential for fabricating the thin films and nanostructures used in modern electronics. chemimpex.com
Chemical Vapor Deposition (CVD) Precursor Research (focusing on the underlying chemical processes)
While specific research detailing the use of this compound as a precursor in Chemical Vapor Deposition (CVD) is not extensively documented in publicly available literature, its chemical structure suggests potential applicability in the deposition of silicon-based thin films. The underlying chemical processes in a hypothetical CVD application would likely involve the thermal decomposition of the molecule. The general mechanism for silane decomposition in CVD involves a series of elementary homogeneous reactions in the gas phase and heterogeneous reactions on the substrate surface. rsc.orgntnu.no
The thermal decomposition of silanes is a complex process that initiates with the cleavage of the weakest bond in the molecule. rsc.org In the case of this compound, this would likely be the central Si-H bond, which is known to be weaker than Si-C and C-H bonds. The bond dissociation energy of the Si-H bond in the analogous Tris(trimethylsilyl)silane is approximately 79 kcal/mol, which is significantly lower than that of triethylsilane (90 kcal/mol). organic-chemistry.orgmsu.edu This suggests that the initiation of decomposition would likely occur via the homolytic cleavage of the Si-H bond to form a silyl (B83357) radical:
(Et₃Si)₃SiH → (Et₃Si)₃Si• + H•
Following this initiation step, the highly reactive silyl and hydrogen radicals can participate in a cascade of secondary reactions. These may include hydrogen abstraction from other precursor molecules, leading to the formation of more silyl radicals and molecular hydrogen. The bulky triethylsilyl groups would sterically hinder intermolecular reactions, potentially influencing the decomposition pathway and the nature of the deposited film.
The gas-phase chemistry of silane precursors in CVD is critical in determining the film's properties. For instance, studies on trimethylsilane (B1584522) in hot-wire CVD have shown that both Si-H and Si-C bond cleavages occur, leading to a variety of radical species that contribute to film growth. nih.gov A similar competition between Si-H and Si-C bond cleavage would be expected for this compound, with the relative rates depending on the specific process conditions. The formation of volatile byproducts from the ethyl groups would need to be efficiently removed from the deposition chamber to ensure the purity of the resulting film.
Development and Study of Novel Derivatives and Analogues of this compound
The unique steric and electronic properties of the this compound framework make it an attractive platform for the development of novel derivatives and analogues with tailored reactivity for applications in advanced chemical synthesis and materials science.
Design and Synthesis of Functionalized this compound Derivatives for Tailored Reactivity
The design and synthesis of functionalized this compound derivatives aim to introduce specific reactive sites into the bulky silane structure, thereby expanding its synthetic utility beyond that of a simple reducing agent. While specific examples for the triethylsilyl derivative are scarce, the principles can be inferred from the well-developed chemistry of its trimethylsilyl (B98337) analogue, Tris(trimethylsilyl)silane. nih.gov
Functionalization can be envisioned at several positions within the molecule. One approach involves the replacement of the central silicon-bound hydrogen atom with a functional group. This can be achieved through deprotonation of the silane to form the corresponding silyl anion, which can then be reacted with various electrophiles. For the analogous Tris(trimethylsilyl)lithium, reactions with electrophiles are a common route to functionalized derivatives. wikipedia.org
Another strategy involves the modification of the peripheral ethyl groups. While chemically more challenging due to the robustness of the C-H and C-C bonds, the introduction of functional groups on the ethyl chains could lead to novel multidentate ligands or precursors for materials with specific properties.
The tailored reactivity of these functionalized derivatives would depend on the nature of the introduced functional group. For example, the incorporation of amino or phosphino (B1201336) groups could lead to novel ligands for catalysis or coordination chemistry. The synthesis of amino-functionalized silanes is a well-established field, often involving the reaction of aminosilanes with other reagents. nih.gov The introduction of a phosphine (B1218219) group could be achieved through reaction of a lithiated this compound with a suitable chlorophosphine.
The reactivity of these functionalized derivatives would be a subject of significant interest. For instance, a derivative with a pendant coordinating group could exhibit intramolecular interactions that modify the reactivity of the central silicon atom. The bulky Tris(triethylsilyl)silyl group would also influence the steric environment around the functional group, potentially leading to unique selectivity in chemical reactions.
Exploration of Hypersilyl Ligands in Coordination Chemistry and Organometallic Synthesis
The Tris(triethylsilyl)silyl group, often referred to as a "hypersilyl" ligand due to its large steric bulk, is of significant interest in coordination chemistry and organometallic synthesis. The analogous Tris(trimethylsilyl)silyl ligand has been extensively used to stabilize reactive metal centers and to create unusual coordination geometries. researchgate.netnih.gov The replacement of methyl with ethyl groups in the hypersilyl ligand is expected to further increase its steric demand, potentially leading to even more unique and reactive metal complexes.
The synthesis of metal complexes containing the Tris(triethylsilyl)silyl ligand would typically involve the reaction of a metal halide with a salt of the silyl anion, such as Tris(triethylsilyl)silyllithium. The large steric profile of the ligand can prevent oligomerization and allow for the isolation of monomeric complexes with low coordination numbers.
The electronic properties of the hypersilyl ligand are also important. The silyl group is generally considered to be a good σ-donor, which can influence the electron density at the metal center and, consequently, the reactivity of the complex. The coordination of these bulky silyl ligands to transition metals can lead to complexes with interesting structural features, such as elongated metal-silicon bonds and wide ligand-metal-ligand angles. nih.gov
The reactivity of metal complexes bearing hypersilyl ligands is a rich area of research. The steric bulk can be exploited to control the access of substrates to the metal center, leading to selective catalytic transformations. Furthermore, the Si-Si bonds within the ligand itself could potentially participate in reactions, although they are generally quite stable. The exploration of Tris(triethylsilyl)silyl metal complexes could lead to the discovery of new catalysts for a variety of organic transformations, including hydrosilylation and other C-C and C-heteroatom bond-forming reactions. nih.govacs.org
Comparative Research with Other Sterically Hindered Silyl Hydrides and Their Reactivity Profiles
A comparative study of the reactivity of this compound with other sterically hindered silyl hydrides is crucial for understanding its unique properties and for selecting the appropriate reagent for a specific application. The reactivity of a silyl hydride is largely governed by the strength of the Si-H bond and the steric environment around the silicon atom.
A key parameter for comparison is the Si-H bond dissociation energy (BDE). A lower BDE generally indicates a higher reactivity in radical-based reactions, as the hydrogen atom is more easily abstracted. The Si-H BDE of Tris(trimethylsilyl)silane is approximately 79 kcal/mol, which is considerably lower than that of triethylsilane (90 kcal/mol) and closer to that of tributyltin hydride (74 kcal/mol), a commonly used but toxic radical reducing agent. organic-chemistry.orgmsu.edu It is expected that the Si-H BDE of this compound would be similar to that of its trimethylsilyl counterpart, making it a potentially useful, less toxic alternative to organotin hydrides in radical chemistry. amazonaws.com
The steric bulk of the silyl hydride also plays a significant role in its reactivity. The large triethylsilyl groups in this compound create a highly congested environment around the central silicon atom. This steric hindrance can influence the rate and selectivity of reactions. For example, in hydrosilylation reactions, the bulky silane may exhibit different regioselectivity compared to less hindered silanes.
The table below provides a comparison of the Si-H bond dissociation energies for several silyl hydrides.
| Compound | Si-H Bond Dissociation Energy (kcal/mol) |
| Triethylsilane | 90 |
| Tris(trimethylsilyl)silane | 79 |
| Tributyltin Hydride (for comparison) | 74 |
Data sourced from references organic-chemistry.orgmsu.edu.
In addition to radical reactions, the reactivity of these silyl hydrides in ionic pathways should also be considered. The hydridic character of the Si-H bond allows for its use in reductions catalyzed by Lewis or Brønsted acids. The steric and electronic effects of the silyl groups will influence the rate and outcome of these reactions as well. A detailed comparative study would involve kinetic and mechanistic investigations of a range of reactions, providing valuable insights into the structure-reactivity relationships of these important organosilicon compounds.
Future Directions and Emerging Research Avenues for Tris Triethylsilyl Silane Chemistry
Integration with Continuous Flow Chemistry and Automated Synthetic Platforms
The adaptation of chemical processes to continuous flow and automated systems represents a significant leap forward in terms of safety, efficiency, and scalability. While specific research on Tris(triethylsilyl)silane in these platforms is emerging, extensive work with the closely related Tris(trimethylsilyl)silane (B43935) (TTMSS) provides a strong precedent.
Flow chemistry utilizes microreactors with small channel dimensions, which offer superior heat and mass transfer compared to traditional batch reactors. This enhanced control is particularly beneficial for radical reactions, which can be highly exothermic. For instance, TTMSS has been successfully employed in heated microreactors to facilitate radical-based deoxygenation and dehalogenation reactions with high yields and short residence times (e.g., 5 minutes at 130°C). This approach mitigates the risks associated with handling potentially hazardous radical initiators and allows for safer process intensification.
Automated synthesis platforms, which combine robotic handling with pre-packaged reagents, are transforming chemical discovery and process development. sigmaaldrich.com These systems enable high-throughput screening of reaction conditions and rapid library synthesis with minimal human intervention. sigmaaldrich.com Integrating silyl (B83357) hydrides like this compound into these platforms could accelerate the discovery of new reactions and optimize existing ones. sigmaaldrich.com For example, automated systems are already capable of performing complex transformations like Suzuki couplings and silyl deprotections, indicating the potential for incorporating radical-based reductions and hydrosilylations mediated by this compound. sigmaaldrich.com
The synergy between flow chemistry and automation offers a pathway to create on-demand, "push-button" synthesis of complex molecules, where this compound could serve as a key non-toxic reducing agent, replacing hazardous reagents like tributyltin hydride.
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
While radical reactions initiated by thermal means (e.g., AIBN) are common, the future of this compound chemistry lies in the development of sophisticated catalytic systems that offer greater control over reactivity and selectivity.
Metallaphotoredox Catalysis: A significant area of advancement is the use of dual catalytic systems that merge photoredox catalysis with transition metal catalysis. This compound can be used in radical coupling reactions to generate C-C bonds from alkyl-halogen compounds using iridium and nickel catalysts. sigmaaldrich.com In these systems, a photocatalyst (like an iridium or ruthenium complex) absorbs visible light and initiates a single-electron transfer process. This generates a silyl radical from this compound, which can then enter a transition metal's catalytic cycle (e.g., nickel), enabling cross-coupling reactions that were previously challenging. sigmaaldrich.com This approach has been successfully applied to the synthesis of α-arylated products from α-chloro carbonyls and aryl bromides. sigmaaldrich.com
Lewis Acid Catalysis: Another promising avenue is the use of strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), to activate the Si-H bond. nih.govresearchgate.net This catalytic system can facilitate a range of transformations, including the reduction of various functional groups like ethers, aldehydes, and esters. nih.govresearchgate.net The Lewis acid interacts with the silane (B1218182), increasing its hydridic character and enabling reactions under milder conditions than traditional methods. nih.govresearchgate.net This approach opens the door to new selective reduction methodologies.
The development of these and other novel catalytic systems will continue to expand the synthetic utility of this compound, enabling more efficient and selective chemical transformations.
Deeper Mechanistic Insights into Complex Reaction Networks and Pathways
A thorough understanding of reaction mechanisms is fundamental to controlling chemical processes and designing new transformations. For this compound and its analogs, research is moving beyond simple radical chain propagation steps to unravel more complex reaction networks.
Kinetic and Computational Studies: Detailed kinetic studies are crucial for understanding the reactivity of the tris(triethylsilyl)silyl radical. For the related TTMSS, absolute rate constants for its reactions with various organic compounds, including diarylaminyl radicals and nitroalkanes, have been measured using techniques like laser flash photolysis and electron paramagnetic resonance (EPR) spectroscopy. acs.orgacs.org These studies provide quantitative data on reaction rates and reveal the influence of steric and electronic effects on the transition state. acs.org
Computational chemistry offers a powerful tool to complement experimental findings. nih.gov Quantum chemical calculations can be used to model reaction pathways, determine activation energies, and predict the structures of transition states and intermediates. nih.gov For example, computational studies on the reaction of aminosilanes have highlighted the importance of pre-reaction complex formation and the role of solvent in influencing reaction rates. nih.gov Similar in-depth computational analysis of reactions involving this compound could elucidate the subtle mechanisms behind its reactivity and selectivity, guiding the rational design of new catalysts and reaction conditions.
Future research will likely involve a synergistic approach, combining advanced spectroscopic techniques with high-level computational modeling to build a comprehensive picture of the intricate pathways involved in this compound-mediated reactions.
Exploration of Interdisciplinary Application Domains in Chemical Research
The unique properties of this compound make it a valuable tool not only in organic synthesis but also in a growing number of interdisciplinary fields.
Materials Science and Electronics: In materials science, this compound serves as a versatile precursor for silicon-containing polymers and materials. chemimpex.com Its ability to modify surfaces to enhance properties like hydrophobicity makes it valuable for developing advanced coatings, adhesives, and sealants. chemimpex.com A key application is in the semiconductor industry, where it is used as a high-purity silicon source in chemical vapor deposition (CVD) processes for fabricating thin films and nanostructures essential for modern electronic devices. chemimpex.com
Polymer Chemistry: The tris(trimethylsilyl)silyl radical has been investigated for its role in photopolymerization. nih.gov TTMSS can act as an efficient co-initiator in both free-radical polymerization and free-radical promoted cationic polymerization. nih.gov This has significant implications for industries that rely on rapid curing of materials, such as in the formulation of dental adhesives. nih.govpocketdentistry.com Research has shown that using TTMSS as a co-initiator in dental resins can increase the rate of polymerization and the final degree of conversion, leading to improved mechanical properties of the cured material. nih.gov
The table below summarizes key interdisciplinary research areas for silyl hydrides like this compound.
| Field of Application | Specific Use | Key Benefit |
| Materials Science | Surface modification for coatings and adhesives | Enhanced hydrophobicity and chemical resistance chemimpex.com |
| Electronics | Precursor for Chemical Vapor Deposition (CVD) | High-quality silicon source for thin films and nanostructures chemimpex.com |
| Polymer Chemistry | Co-initiator in photopolymerization | Increased polymerization rates and final conversion nih.govnih.gov |
| Biomaterials | Formulation of dental adhesives | Improved mechanical properties of cured resins nih.govpocketdentistry.com |
As research progresses, the application of this compound is expected to expand further into areas such as nanotechnology and advanced biomaterials, driven by its unique reactivity and low toxicity profile compared to traditional reagents.
Q & A
Q. What are the primary synthetic applications of Tris(triethylsilyl)silane in organic chemistry?
this compound is a versatile reducing agent used in radical-mediated C–C bond formation. Key applications include:
- Radical coupling reactions with alkyl halides, facilitated by iridium or nickel catalysts, to generate C–C bonds .
- Cross-electrophile coupling between α-chloro carbonyl compounds and aryl bromides under nickel/iridium catalysis to synthesize α-arylated products .
- Methodological considerations: Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or GC-MS.
Q. What safety precautions are necessary when handling this compound?
- Physical hazards : Highly flammable (flash point not specified; store at 2–8°C) . Avoid sparks, heat, and static discharge.
- Health hazards : Causes skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use PPE (gloves, goggles), work in a fume hood, and ensure proper ventilation .
- Storage : Keep in sealed containers under inert gas.
Q. What are the critical physical and chemical properties of this compound?
Advanced Research Questions
Q. How does catalyst selection influence reaction outcomes in this compound-mediated C–C bond formation?
- Iridium catalysts (e.g., [Ir(ppy)₃]) initiate radical generation via photoactivation, enabling efficient electron transfer .
- Nickel catalysts (e.g., NiCl₂·dme) facilitate oxidative addition and cross-coupling steps, affecting regioselectivity and yield.
- Optimization : Screen catalysts (0.5–5 mol%), ligands (bipyridine), and light sources (for photoredox systems) to balance reactivity and side reactions.
Q. What analytical techniques are recommended to characterize reactions involving this compound?
- NMR spectroscopy : Track silicon environments using <sup>29</sup>Si NMR (δ −10 to −30 ppm for silyl groups) .
- GC-MS/HPLC : Monitor reaction progress and purity of products.
- IR spectroscopy : Identify Si–H stretching (~2100 cm⁻¹) to confirm reagent integrity.
- Elemental analysis : Validate stoichiometry in novel complexes.
Q. How can researchers troubleshoot low yields in cross-electrophile couplings using this compound?
- Catalyst loading : Excess catalyst may promote side reactions; optimize to 1–3 mol%.
- Moisture control : Use rigorously dried solvents (e.g., THF over Na/benzophenone).
- Radical trapping : Add TEMPO to confirm radical intermediates. If quenching occurs, adjust reductant stoichiometry.
- Isotopic labeling : Use deuterated substrates to probe mechanistic pathways .
Q. What mechanistic insights explain the role of this compound in radical chain reactions?
- Hydrogen donor : Transfers a hydrogen atom to radicals, terminating chains and stabilizing intermediates via silyl group electron-donating effects .
- Steric effects : Bulky triethylsilyl groups hinder undesired dimerization, enhancing selectivity.
- Computational studies : DFT calculations can model transition states to predict regioselectivity in complex systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
